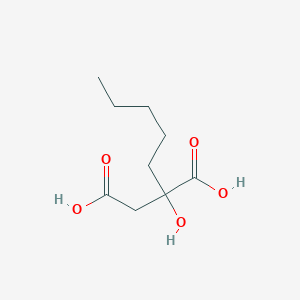
2-Hydroxy-2-pentylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-pentylbutanedioic acid is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-2-pentylbutanedioic acid is1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Hydroxy-2-pentylbutanedioic acid is a powder with a melting point of 108-110°C . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, and density are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Atmospheric Chemistry The study of atmospheric particulate matter (PM2.5) includes analyzing compounds like 2-Hydroxy-2-pentylbutanedioic acid. This compound, among others, was identified in both field samples of atmospheric particles and laboratory samples derived from the photooxidation of natural hydrocarbons and nitrogen oxides. Such compounds are suggested as atmospheric tracers for secondary organic aerosol from monoterpenes, indicating a significant role in understanding regional and global aerosol burdens (Jaoui et al., 2005).
Biochemical and Genetic Research In the study of metabolic disorders such as L-2-hydroxyglutaric aciduria, research explores the accumulation of certain acids in body fluids. This rare metabolic encephalopathy is diagnosed through the detection of abnormal accumulations of L-2-hydroxyglutaric acid. Studies have pointed to a potential role of this condition in predisposing to brain tumorigenesis (Moroni et al., 2004). Further genetic research has identified mutations in genes encoding specific enzymes that could be involved in metabolic disorders related to 2-hydroxyglutaric acids (Rzem et al., 2004).
Industrial and Biotechnological Applications Malic acid (2-hydroxybutanedioic acid), structurally similar to 2-Hydroxy-2-pentylbutanedioic acid, is used as a precursor for many industrially important chemicals. It has wide applications in the food, chemical, and pharmaceutical industries. Biological production of malic acid, involving various metabolic pathways, has gained interest due to environmental concerns and fossil fuel depletion (Dai et al., 2018).
Role in Disease and Therapeutic Research The compound 2-Hydroxyglutarate, similar to 2-Hydroxy-2-pentylbutanedioic acid, plays a significant role in diseases like 2-hydroxyglutaric aciduria and certain cancers. It has been identified as an oncometabolite, and research has explored its role in the pathophysiology of these conditions. This research provides insights for future clinical treatments and understanding of disease mechanisms (Du & Hu, 2021).
Chemical Synthesis and Analysis Compounds structurally similar to 2-Hydroxy-2-pentylbutanedioic acid are used in methods to detect hydroxyl radicals in biological systems. These methods are crucial in understanding the chemical reactions and interactions in various biological and environmental processes (Barreto et al., 1994).
Wirkmechanismus
Safety and Hazards
The safety information for 2-Hydroxy-2-pentylbutanedioic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-hydroxy-2-pentylbutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUUQTGDXNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-pentylbutanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

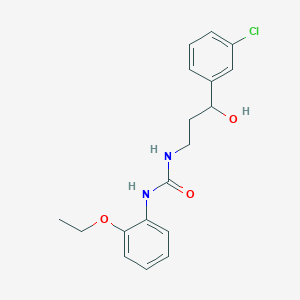
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)
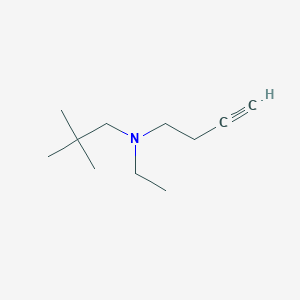
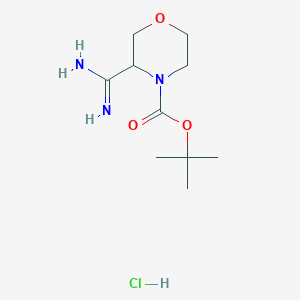
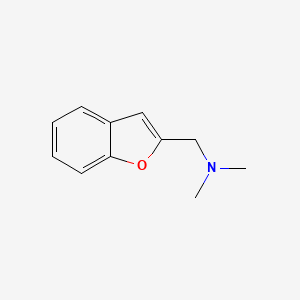


![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

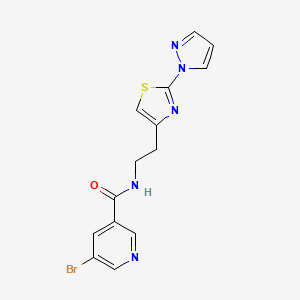

![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)
